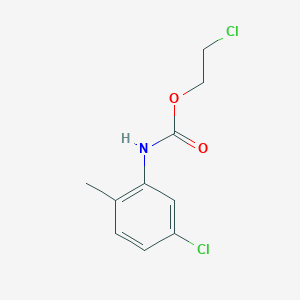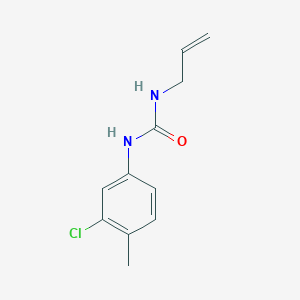
3,5-Dimethyl-1-bromo-adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-bromo-adamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is known for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of memantine, a medication used to treat Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1-bromo-adamantane can be synthesized by heating 1,3-dimethyl adamantane with hydrobromic acid (HBr) in acetic acid (AcOH) at 50-55°C for 12 hours . This method ensures the bromination of the adamantane structure at the desired positions.
Industrial Production Methods: An improved industrial process involves the use of sodium hydrosulfite in dichloromethane (MDC) at 25-30°C, followed by cooling the reaction mixture to 5°C . This method enhances the yield and purity of the final product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-1-bromo-adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form 3,5-dimethyladamantan-1-ol using molecular oxygen in the presence of cobalt salts.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Molecular oxygen with N-hydroxyphthalimide and cobalt salts at elevated temperatures.
Major Products:
Substitution: 3,5-Dimethyl-1-methoxy-adamantane.
Oxidation: 3,5-Dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-bromo-adamantane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential in modifying biological molecules and studying protein interactions.
Industry: Utilized in the development of high-energy fuels and thermally stable polymers.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-bromo-adamantane primarily involves its role as an intermediate in chemical reactions. In the synthesis of memantine, the bromine atom is substituted with an amino group, resulting in the formation of 1-amino-3,5-dimethyladamantane. This compound acts as an NMDA receptor antagonist, blocking the excessive activity of glutamate, which is believed to contribute to the symptoms of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
- 1,3-Dimethyladamantane
- 2-Bromoadamantane
Comparison: 3,5-Dimethyl-1-bromo-adamantane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. Its structure allows for targeted modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials .
Eigenschaften
Molekularformel |
C12H19Br |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
(3S,5R)-1-bromo-3,5-dimethyladamantane |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/t9?,10-,11+,12? |
InChI-Schlüssel |
QUCXLVDIVQWYJR-WSVSKBAQSA-N |
Isomerische SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)Br)C |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


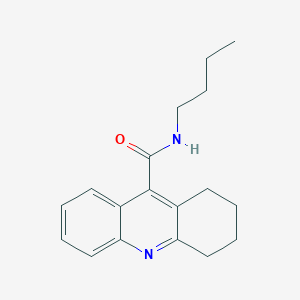
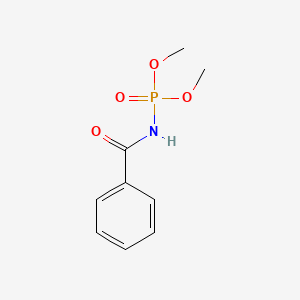

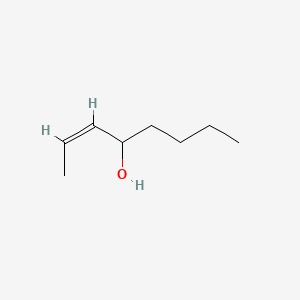


![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
